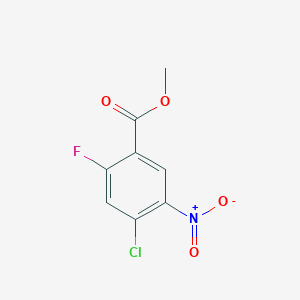

Methyl 4-chloro-2-fluoro-5-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 4-chloro-2-fluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAOESHTSVXKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656051 | |

| Record name | Methyl 4-chloro-2-fluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070893-15-0 | |

| Record name | Methyl 4-chloro-2-fluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration Step

- The nitration is carried out using a sulfuric acid-nitric acid mixture (sulfuric acid nitrate mixture), typically composed of concentrated nitric acid (about 15-30 wt%) in sulfuric acid or oleum.

- The nitration temperature is maintained between 0°C and 20°C, preferably 0-10°C, to enhance selectivity and minimize by-products.

- The molar ratio of nitric acid to the starting aromatic compound is generally greater than 1:1, often around 2.2:1 or higher to ensure complete nitration.

- The reaction produces 2-chloro-4-fluoro-5-nitrotrichloromethylbenzene as an intermediate.

Hydrolysis Step

- The trichloromethyl intermediate is hydrolyzed under acidic conditions (e.g., with hydrochloric acid, hydrobromic acid, or acetic acid) at elevated temperatures (80-120°C) to yield 4-chloro-2-fluoro-5-nitrobenzoic acid.

- Catalysts such as ferric chloride (FeCl3) may be used to facilitate hydrolysis.

- The resulting acid can be purified by washing with water/alcohol mixtures to remove impurities.

This two-step nitration-hydrolysis method addresses limitations of earlier nitration methods that used solid 2-chloro-4-fluorobenzoic acid directly, which suffered from poor tractability and impurity formation.

Esterification to this compound

Once the acid is obtained, this compound is prepared by esterification with methanol under acidic catalysis.

Reaction Conditions

- The acid (4-chloro-2-fluoro-5-nitrobenzoic acid) is reacted with methanol in the presence of sulfuric acid as a catalyst.

- The reaction temperature is maintained at approximately 65°C.

- The reaction time is about 4 hours initially, followed by the addition of molecular sieves and an additional 3 hours stirring at 65°C to drive the reaction to completion.

- The molecular sieves help remove water formed during esterification, shifting the equilibrium towards ester formation.

Workup and Yield

- After completion, the reaction mixture is filtered through Celite to remove solids.

- The product this compound is isolated with a reported yield of approximately 67%.

- Purification can be achieved by standard methods such as crystallization or extraction.

Summary of Preparation Steps and Conditions

| Step | Reactants/Intermediates | Conditions | Notes |

|---|---|---|---|

| Nitration | 2-chloro-4-fluorotoluene trichloride + HNO3/H2SO4 | 0-10°C, 2-3 hours, nitric acid ~15-30 wt% | Produces 2-chloro-4-fluoro-5-nitrotrichloromethylbenzene intermediate |

| Hydrolysis | 2-chloro-4-fluoro-5-nitrotrichloromethylbenzene + acid | 80-120°C, acidic medium | Converts intermediate to 4-chloro-2-fluoro-5-nitrobenzoic acid |

| Esterification | 4-chloro-2-fluoro-5-nitrobenzoic acid + methanol + H2SO4 | 65°C, 4 h + molecular sieves 3 h | Yields this compound (~67% yield) |

Research Findings and Advantages

- The use of the trichloromethyl intermediate allows for more efficient nitration compared to direct nitration of the acid, reducing impurities and improving handling due to the liquid nature of the intermediate.

- The sulfuric acid-nitric acid mixture composition and temperature control are critical for selective nitration.

- Molecular sieves in esterification improve yield by removing water and pushing equilibrium toward ester formation.

- The overall method is scalable and suitable for industrial synthesis, as indicated by patent literature and chemical synthesis reports.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Nucleophilic substitution: Substituted benzoates depending on the nucleophile used.

Reduction: Methyl 4-chloro-2-fluoro-5-aminobenzoate.

Hydrolysis: 4-chloro-2-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Methyl 4-chloro-2-fluoro-5-nitrobenzoate serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its unique functional groups allow for further chemical modifications, which are crucial for developing new drugs.

Antimicrobial Agents

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this intermediate have been evaluated for their effectiveness against various bacterial strains, showing promising results .

Anti-inflammatory Drugs

The compound is also utilized in the synthesis of anti-inflammatory agents. Its nitro group can be transformed into other functional groups that enhance the therapeutic efficacy of anti-inflammatory drugs .

Agrochemical Applications

This compound is employed in the development of agrochemicals, particularly herbicides and fungicides. The fluorine atom in its structure contributes to increased biological activity and stability, making it an attractive candidate for agricultural applications.

Herbicides

Compounds derived from this compound have been formulated into herbicides that target specific weed species while minimizing impact on crops . This selectivity is crucial for sustainable agricultural practices.

Fungicides

Additionally, the compound has been investigated for its fungicidal properties. Its ability to disrupt fungal cell membranes makes it a candidate for developing new fungicides that can combat resistant strains .

Chemical Research and Development

In chemical research, this compound is often used as a precursor in various synthetic pathways due to its reactivity and stability under different conditions.

Reaction Intermediates

The compound acts as a key intermediate in the synthesis of more complex molecules through various reactions such as nitration, acylation, and Friedel-Crafts reactions. These processes are essential for creating diverse chemical libraries for drug discovery .

Material Science

In material science, derivatives of this compound are explored for their potential use in developing advanced materials with specific electronic properties due to the presence of fluorine atoms .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-fluoro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chloro and fluoro substituents can also influence the compound’s reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing Groups (EWGs): The nitro group at the 5-position in this compound increases electrophilicity, making it reactive toward nucleophilic aromatic substitution (NAS). In contrast, analogs like methyl 4-cyano-2-fluoro-5-nitrobenzoate replace Cl with a cyano (CN) group, further enhancing electron deficiency and reactivity .

- Halogen Positioning: The 2-fluoro and 4-chloro substituents in the target compound create steric and electronic effects distinct from positional isomers like 5-chloro-4-fluoro-2-nitrobenzoic acid, where substituents are rearranged. This impacts solubility and crystallinity .

- Ester vs. Carboxylic Acid: Compared to 5-chloro-4-fluoro-2-nitrobenzoic acid, the methyl ester group in the target compound improves volatility and solubility in organic solvents, facilitating purification .

Biological Activity

Methyl 4-chloro-2-fluoro-5-nitrobenzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate framework with a nitro group and halogen substituents. Its molecular formula is . The presence of chlorine and fluorine enhances its stability and reactivity, making it a valuable compound in medicinal chemistry and organic synthesis .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as enzymes or receptors. The nitro group may enhance its electron-withdrawing properties, influencing binding affinity and specificity towards molecular targets. This interaction can lead to modulation of various biochemical pathways, potentially resulting in therapeutic effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It may inhibit pro-inflammatory cytokines and related pathways, which could be beneficial in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Inhibition Studies : A study reported that the compound showed significant inhibition against certain enzymes involved in inflammatory responses, indicating its potential use in anti-inflammatory therapies .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has shown that modifications to the nitro and halogen substituents can significantly affect biological activity. For instance, compounds with enhanced electron-withdrawing groups demonstrated increased potency against specific microbial strains .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, which is crucial for its efficacy as a pharmaceutical agent .

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity:

| Compound Name | Structure Features | Unique Properties | Biological Activity |

|---|---|---|---|

| This compound | Nitro group, chloro & fluoro substituents | Enhanced stability | Antimicrobial, anti-inflammatory |

| Methyl 4-chloro-2-fluoro-5-methoxybenzoate | Methoxy group instead of nitro | Different reactivity profile | Lower antimicrobial activity |

| Methyl 4-bromo-2-fluoro-5-nitrobenzoate | Bromine instead of chlorine | Increased reactivity | Potentially higher anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-chloro-2-fluoro-5-nitrobenzoate, and how do reaction conditions influence yield and purity?

- Methodology :

- Route 1 : Use thionyl chloride (SOCl₂) with N-methylacetamide in benzene under reflux (4 hours). Post-reaction, distill off the solvent to isolate the product. This method favors esterification but requires careful temperature control to avoid side reactions .

- Route 2 : Oxalyl dichloride [(COCl)₂] with N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 50°C. The product is isolated as a yellow/orange solid via filtration and water wash. NMR is critical to confirm structural integrity .

- Key Variables :

| Reagent System | Solvent | Temperature | Reaction Time | Product Characteristics |

|---|---|---|---|---|

| SOCl₂ + N-methylacetamide | Benzene | Reflux | 4 hours | Requires distillation |

| (COCl)₂ + DMF | DCM | 50°C | 1–12 hours | Yellow solid; NMR-verified |

- Recommendation : Optimize solvent choice (e.g., DCM reduces side reactions compared to benzene) and monitor reaction progress via TLC .

Q. How is this compound characterized, and what analytical techniques validate its purity?

- Analytical Workflow :

NMR Spectroscopy : Confirm substitution patterns (e.g., fluorine and nitro group positions) via ¹H/¹³C NMR and ¹⁹F NMR .

Melting Point : Compare observed mp (e.g., 58–60°C for analogs) to literature values to assess purity .

HPLC-MS : Quantify impurities; commercial standards (≥95% purity) are used for calibration .

- Purity Challenges : Residual solvents (e.g., DCM) may persist; use vacuum drying and elemental analysis for validation .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration or halogenation steps be addressed in synthesizing this compound?

- Mechanistic Insights :

- The nitro group’s meta-directing effect and fluorine’s ortho/para-directing nature create competing regioselectivity. For example, nitration at the 5-position is favored when using mixed acid (HNO₃/H₂SO₄) under controlled temperatures .

- Contradictions : shows that using DMF as a catalyst in chlorination may lead to over-halogenation. Mitigate this by adjusting stoichiometry (e.g., limiting SOCl₂ equivalents) .

- Experimental Design :

- Use computational modeling (DFT) to predict reactive sites.

- Validate with small-scale trials under inert atmospheres to minimize oxidation side products .

Q. What are the stability profiles of this compound under acidic, basic, or thermal conditions?

- Findings :

- Acidic Conditions : Nitro groups may hydrolyze to carboxylic acids (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid forms at pH < 2) .

- Thermal Stability : Decomposition occurs above 150°C; store at 0–6°C in amber vials to prevent photodegradation .

- Safety Protocols :

- Refer to MSDS guidelines for dichloro-fluoro analogs (e.g., avoid contact with reducing agents due to explosive nitro group reactivity) .

Q. How is this compound utilized as an intermediate in medicinal chemistry or agrochemical research?

- Applications :

- Drug Design : The nitro group facilitates reduction to amines for antitubercular or anticancer scaffolds. For example, analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide are used in kinase inhibitor studies .

- Agrochemicals : Fluorine enhances lipid solubility for herbicide penetration (e.g., trifluoromethylpyridine derivatives) .

- Functionalization Strategies :

- Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine for further coupling (e.g., Suzuki-Miyaura with boronic acids) .

Data Contradictions and Resolution

- Synthesis Yields : reports inconsistent product distributions for similar methods (e.g., thionyl chloride in DCM at 0–20°C vs. 50°C). Resolve by prioritizing DMF-free conditions to reduce byproducts.

- Regioselectivity : Conflicting directing effects in nitration ( vs. computational models) necessitate empirical validation via isotopic labeling or X-ray crystallography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.